SAfit2 is a small molecule identified as a selective inhibitor of FKBP51, a protein involved in the regulation of the glucocorticoid receptor (GR) []. The GR is a key player in the body's stress response pathway, and dysfunction in this pathway has been linked to various stress-related disorders, including depression, anxiety, and addiction [].
Studies suggest that SAFit2 may help regulate the stress response by enhancing the negative feedback loop mediated by the GR. When the body experiences stress, cortisol, a stress hormone, binds to the GR, triggering a cascade of events. SAFit2, by inhibiting FKBP51, allows the GR to remain unbound for a longer duration, leading to a more effective stress response shutdown []. This could potentially offer therapeutic benefits for conditions where the stress response is dysregulated.
Research has explored the effects of SAFit2 in animal models of depression and anxiety. Studies have shown that SAFit2 administration in mice exposed to chronic stress displayed antidepressant and anxiolytic effects [, ]. However, some studies haven't observed anxiolytic effects in unstressed mice, suggesting SAFit2 might be more effective in situations of heightened stress [].
SAFit2, or the Selective Antagonist of FKBP51 by Induced Fit 2, is a potent and selective inhibitor of the FK506 binding protein 51 (FKBP51). This compound has garnered attention for its ability to modulate various biological processes, particularly those related to stress response and neuroinflammation. SAFit2 is characterized by its unique binding mode that preferentially interacts with FKBP51, distinguishing it from other FKBP inhibitors. Its physicochemical properties enable significant in vivo studies, making it a valuable chemical probe in pharmacological research .
SAFit2 binds to FKBP51, preventing it from interacting with glucocorticoid receptors. This disrupts the glucocorticoid signaling pathway, which may help reduce the negative consequences of chronic stress exposure []. Studies suggest SAFit2 may be effective in managing conditions like obesity, chronic pain, depression, anxiety, and addiction, all of which are associated with chronic stress [].
It's important to note that SAFit2 is still under investigation. While studies have shown promise in pre-clinical research [, , ], more research is needed to determine its safety and efficacy in humans.
SAFit2 exhibits a range of biological activities, particularly in neurobiology and immunology. It has been shown to:
The synthesis of SAFit2 involves several steps optimized from previous methodologies. Key steps include:
The synthesis can be performed using alternative routes that allow for scale-up while maintaining efficiency.
SAFit2 has several applications in pharmacological research:
Studies have demonstrated that SAFit2 interacts specifically with FKBP51, leading to significant biological outcomes. For instance:
SAFit2 belongs to a class of FKBP51 inhibitors but stands out due to its selectivity and unique binding characteristics. Here are some similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| iFit1 | FKBP51 inhibitor | Predecessor to SAFit2 |
| Cmpd1 | Non-selective FKBP inhibitor | Broader target profile |
| Cmpd2 | Selective FKBP52 inhibitor | Targets different FKBP isoform |
SAFit2's specificity for FKBP51 and its ability to induce conformational changes make it a more refined tool for studying this particular protein compared to other compounds that may lack such selectivity or efficacy .
The retrosynthetic analysis of SAFit2 reveals a sophisticated approach that divides the molecule into two distinct structural components: the morpholine "top group" and the trimethoxyphenyl "bottom group" [8]. The synthetic strategy establishes that SAFit2 can be accessed through coupling of a pipecolate intermediate between these two key fragments [8]. The top group synthesis begins with compound 3, which undergoes sequential O-alkylation with 2-morpholinoethyl halide followed by asymmetric reduction of the carbonyl functionality [8].
The key intermediate compound 3 is obtained through a Claisen-Schmidt condensation between aldehyde 4 and ketone 5, followed by selective double bond reduction [8]. This condensation reaction represents a critical step in establishing the chalcone-derived framework that forms the structural backbone of the molecule [26]. The Claisen-Schmidt condensation proceeds under basic conditions, typically employing sodium hydroxide or potassium hydroxide as the base catalyst, and results in the formation of an alpha,beta-unsaturated carbonyl system [27].
The bottom group synthesis employs asymmetric alkylation methodology utilizing Evans auxiliary chemistry to achieve the desired stereochemical configuration [8]. This approach ensures precise control over the absolute stereochemistry at the key chiral centers, which is essential for maintaining the high binding affinity and selectivity characteristics of SAFit2 [39]. The Evans auxiliary methodology involves formation of a titanium enolate followed by electrophilic attack to generate the desired stereochemical outcome [39].
The stereochemical control in pipecolate core formation represents one of the most challenging aspects of SAFit2 synthesis [37]. The pipecolate moiety, derived from pipecolic acid, requires precise stereochemical control to maintain the biological activity of the final compound [37]. Asymmetric hydrogenation using ruthenium-based catalysts has emerged as a preferred methodology for achieving high enantioselectivity in pipecolate synthesis [28].
The use of RuCl2[(S)-xylbinap][(S)-daipen] catalyst system in isopropanol under elevated hydrogen pressure (35-40 bar) provides excellent enantioselectivity with enantiomeric excess values exceeding 99% [8]. This catalytic system operates through a bifunctional mechanism involving both the metal center and the diamine ligand, enabling precise facial selectivity during the reduction process [28].
Alternative approaches to stereochemical control include the use of chiral auxiliaries and organocatalytic methods [37]. L-proline catalyzed alpha-amination reactions have demonstrated effectiveness in establishing the required stereochemistry, particularly when combined with subsequent asymmetric reduction steps [37]. The choice of stereochemical control method significantly impacts both the efficiency and cost-effectiveness of the overall synthetic route [38].
The scalability of SAFit2 production faces several significant challenges that impact its potential for large-scale industrial synthesis [8]. The synthesis requires multiple chiral intermediates, each demanding precise stereochemical control, which increases both complexity and cost [23]. The use of expensive ruthenium catalysts and specialized chiral ligands represents a substantial economic barrier to large-scale production [28].
Chiral resolution strategies have been explored as an alternative to asymmetric synthesis for industrial applications [4]. The implementation of fractionated crystallization using d-alaninol as a resolving agent provides a potentially scalable approach, though it inherently reduces overall yield through the loss of the undesired enantiomer [4]. The formation of solid solution systems during chiral resolution presents additional complications, requiring careful optimization of crystallization conditions [23].
The availability of key intermediates represents another significant scalability bottleneck [8]. The limited commercial availability of specialized building blocks necessitates in-house synthesis of multiple intermediates, substantially increasing production complexity [8]. Process optimization studies have focused on developing alternative synthetic routes that reduce the number of synthetic steps while maintaining acceptable yields and selectivity [5].
The morpholine substituent in SAFit2 plays a crucial role in determining binding affinity to FKBP51 [10]. Structure-activity relationship studies have demonstrated that replacement of the carboxylic acid group with morpholine results in a 15 to 20-fold increase in potency compared to earlier synthetic ligands [10]. The morpholine ring provides optimal hydrogen bonding interactions with key amino acid residues in the FKBP51 binding pocket [4].
Systematic modifications to the morpholine substituent have revealed specific structural requirements for maintaining high affinity [10]. The ethoxy linker between the aromatic ring and morpholine moiety is essential for proper positioning of the heterocycle within the binding site [3]. Alterations to the linker length or introduction of branching significantly reduces binding affinity, indicating tight geometric constraints within the binding pocket [3].
The morpholine ring itself contributes to binding through multiple mechanisms, including hydrogen bonding with Tyr113 and hydrophobic interactions with surrounding amino acid residues [4]. The oxygen atom in the morpholine ring participates in a bifurcated hydrogen bond network that stabilizes the ligand-protein complex [4]. Replacement of morpholine with other heterocycles, such as piperidine or tetrahydrofuran, results in substantial loss of binding affinity [10].
The cyclohexyl group in SAFit2 serves as the key selectivity-enabling motif that distinguishes FKBP51 from its closest homolog FKBP52 [14] [15]. This selectivity arises from the ability of the cyclohexyl substituent to induce a conformational change in FKBP51, specifically causing displacement of Phe67 to an outward conformation [4]. This induced-fit binding mode is unique to FKBP51 and is not accessible in FKBP52 due to structural differences in the binding pocket [4].
The selectivity mechanism involves stabilization of the flipped-out conformation of Phe67 by lysine residues 58 and 60 in FKBP51 [4]. In contrast, FKBP52 contains threonine 58 and tryptophan 60 at the corresponding positions, which prevent the necessary conformational rearrangement [4]. Tryptophan 60 creates steric hindrance that blocks the flip of Phe67, while threonine 58 forms a hydrogen bond with serine 69, further restricting conformational flexibility [4].
Structure-activity relationship studies have confirmed that the cyclohexyl group is essential for achieving selectivity over FKBP52, with SAFit2 demonstrating greater than 10,000-fold selectivity [4]. Recent investigations have identified thiophene-containing moieties as alternative cyclohexyl replacements that maintain strong selectivity while potentially offering improved physicochemical properties [14] [17]. These thiophene derivatives retain the ability to stabilize the Phe67-out conformation, confirming the general applicability of the induced-fit mechanism [17].
The chalcone-derived A/B ring system in SAFit2 provides the structural framework that positions key functional groups for optimal binding interactions [14]. The 3,4,5-trimethoxyphenyl moiety serves as a critical binding element, with systematic removal of methoxy groups resulting in 30 to 100-fold losses in binding affinity [10]. This dramatic effect demonstrates the importance of the electron-rich aromatic system for maintaining high-affinity binding to FKBP51 [14].
Structure-activity relationship studies have explored various modifications to the trimethoxyphenyl substituent, including replacement with smaller alkyl chains containing different functional groups such as alcohols, ethers, and ketones [14]. However, none of these modifications have successfully rivaled the binding affinity achieved by the original 3,4,5-trimethoxyphenyl group [14]. The specific pattern of methoxy substitution appears to be optimal for the geometric and electronic requirements of the FKBP51 binding site [10].
The chalcone framework connecting the A and B rings provides conformational flexibility that is essential for the induced-fit binding mechanism [16]. Modifications to this linker region, including introduction of additional constraints or alternative connectivity patterns, generally result in reduced binding affinity [5]. The alpha,beta-unsaturated carbonyl system derived from the Claisen-Schmidt condensation maintains the proper spatial relationship between the morpholine and cyclohexyl substituents [27].
SAFit2 exhibits limited aqueous solubility, with measurements indicating approximately 6.5 microM solubility under standardized conditions [4]. The compound demonstrates much higher solubility in organic solvents, achieving approximately 10 mg/mL in dimethyl sulfoxide and 50 mg/mL in N,N-dimethylformamide [18]. In aqueous buffer systems, SAFit2 requires initial dissolution in dimethyl sulfoxide followed by dilution to achieve maximum solubility of approximately 0.5 mg/mL in 1:1 dimethyl sulfoxide:phosphate buffered saline [18].
Blood-brain barrier permeability studies using the Caco-2 cell model reveal moderate permeability characteristics for SAFit2 [4]. The apparent permeability coefficient (Papp) values of 7.21 × 10^-6 cm/s (apical to basolateral) and 21.3 × 10^-6 cm/s (basolateral to apical) indicate moderate brain penetration potential with an efflux ratio of 3 [4]. This efflux ratio suggests that SAFit2 is a moderate substrate for active efflux transporters, which may limit its brain accumulation [4].
Pharmacokinetic studies in mice demonstrate that SAFit2 achieves a brain-to-plasma ratio of 16.7%, confirming its ability to cross the blood-brain barrier [4]. The compound reaches maximum plasma concentrations (Cmax) of 2094.8 ng/mL with a time to maximum concentration (tmax) of 0.3 hours following intraperitoneal administration of 10 mg/kg [4]. The area under the curve values (AUC0-t = 7117.0 h·ng/mL; AUC0-inf = 8148.1 h·ng/mL) indicate sustained systemic exposure [4].
SAFit2 demonstrates significant interaction with cytochrome P450 3A4, showing substantial inhibition of this important drug-metabolizing enzyme [4]. At concentrations of 1 microM and 10 microM, SAFit2 inhibits CYP3A4 activity by 58.1% and 96.6%, respectively [4]. This potent inhibition profile raises concerns about potential drug-drug interactions in clinical applications and highlights the need for careful consideration of metabolic pathways [32].
The compound shows much lower interaction with the human ether-à-go-go related gene (hERG) potassium channel, which is associated with cardiac toxicity [4]. At concentrations of 0.1 microM, 1 microM, and 10 microM, SAFit2 inhibits hERG tail current by only 5.6%, 9.9%, and 21.4%, respectively [4]. This relatively low hERG inhibition profile suggests reduced risk of cardiac toxicity compared to the substantial CYP3A4 inhibition [32].
Pharmacokinetic analysis reveals that SAFit2 has a terminal plasma half-life of 9.7 hours in mice, indicating relatively slow elimination [4]. The compound exhibits a high volume of distribution (Vz/F = 17.2 L/kg) and moderate clearance (Cl/F = 1.2 L/h/kg) [4]. These parameters suggest extensive tissue distribution and moderate metabolic clearance, consistent with the observed CYP3A4 inhibition profile [35].
| Parameter | Value | Units |
|---|---|---|
| Aqueous Solubility | 6.5 | microM |
| Caco-2 Papp (A→B) | 7.21 | ×10^-6 cm/s |
| Caco-2 Papp (B→A) | 21.3 | ×10^-6 cm/s |
| Efflux Ratio | 3 | - |
| Brain/Plasma Ratio | 16.7 | % |
| Terminal Half-life | 9.7 | hours |
| Volume of Distribution | 17.2 | L/kg |
| Clearance | 1.2 | L/h/kg |
| CYP3A4 Inhibition (1 microM) | 58.1 | % |
| CYP3A4 Inhibition (10 microM) | 96.6 | % |
| hERG Inhibition (10 microM) | 21.4 | % |
SAFit2 functions as a highly selective antagonist of FK506-binding protein 51, demonstrating exceptional specificity with a binding affinity of 6 ± 2 nanomolar and greater than 10,000-fold selectivity over its closely related homolog FK506-binding protein 52 [1] [2]. The compound achieves this remarkable selectivity through a sophisticated conformational selection mechanism that targets a transient binding pocket within FK506-binding protein 51 [3] [4].
The molecular mechanism underlying SAFit2's action involves allosteric modulation of the FK506-binding protein 51-Heat Shock Protein 90 complex through stabilization of a specific conformational state. SAFit2 binds to a weakly populated conformation of FK506-binding protein 51 that resembles the inhibitor-bound state, suggesting conformational selection rather than induced fit as the primary binding mechanism [3] [4]. This binding stabilizes the phenylalanine 67 residue in a dynamic outward conformation, which is highly disfavored in FK506-binding protein 52, thus explaining the exceptional selectivity [3] [4].
The inhibitor-bound conformation is stabilized by an allosteric network of residues located away from the inhibitor-binding site [3]. These residues are distinct in FK506-binding protein 52, rationalizing the basis for SAFit2's selectivity [3]. Recent cryogenic electron microscopy structures have revealed that FK506-binding protein 51 preferentially binds the closed, adenosine triphosphate-bound Heat Shock Protein 90 dimer, forming a complex with asymmetrical 2:1 stoichiometry [5]. The extended carboxyl-terminal helix of FK506-binding protein 51 binds to a groove at the interface between two carboxyl-terminal domains of Heat Shock Protein 90 [5].
SAFit2 effectively disrupts the co-chaperone function of FK506-binding protein 51 in glucocorticoid receptor maturation and signaling. FK506-binding protein 51 and FK506-binding protein 52 compete with p23 to bind the glucocorticoid receptor:Heat Shock Protein 90 complex through an allosteric mechanism [6]. Both FK506-binding proteins directly engage the folded glucocorticoid receptor and facilitate release of p23 through allosteric mechanisms [6]. FK506-binding protein 51 and FK506-binding protein 52 stabilize a rotated position of the glucocorticoid receptor relative to the glucocorticoid receptor-maturation complex [6].
By inhibiting FK506-binding protein 51, SAFit2 prevents the protein from wrapping around the folded, ligand-bound glucocorticoid receptor using all three FK506-binding protein domains [6]. The disruption of this interaction has functional consequences for glucocorticoid receptor dimerization, as the rotated glucocorticoid receptor position relieves steric hindrance to dimerization that would normally occur in the glucocorticoid receptor-maturation complex [6]. Importantly, the small FK506-binding protein 51-specific inhibitor SAFit2 does not clash with the glucocorticoid receptor backbone and may be accommodated without major conformational changes [7].
The inhibition of FK506-binding protein 51 by SAFit2 has significant downstream effects on multiple signaling pathways, particularly those involving nuclear factor kappa B and AKT. FK506-binding protein 51 has been found to interact with inhibitor of nuclear factor kappa B kinase alpha, promoting activation of the nuclear factor kappa B signaling pathway [8]. The disruption of FK506-binding protein 51 function by SAFit2 modulates this pathway, though the precise mechanisms require further investigation.
In the AKT signaling pathway, SAFit2 demonstrates profound effects on glucose metabolism through modulation of the AKT2-AS160 signaling cascade. SAFit2 treatment enhances phosphorylated AKT2 expression in skeletal muscle and phosphorylated AS160 expression in extensor digitorum longus muscle of wild-type cells, while FK506-binding protein 51 antagonism has no impact on FK506-binding protein 51 knockout cells [9] [10]. Additionally, SAFit2 treatment leads to increased membrane-bound glucose transporter type 4 expression in primary extensor digitorum longus myotubes from wild-type mice [9].
The mechanism involves SAFit2's disruption of FK506-binding protein 51's scaffolding function by weakening the interaction between FK506-binding protein 51 and AS160 [11]. This disruption removes the inhibitory influence of FK506-binding protein 51 on the AKT2-AS160 signaling pathway, thereby enhancing glucose uptake and metabolic function [10]. The effects demonstrate that FK506-binding protein 51 acts along the AKT2-AS160 signaling pathway to dampen glucose uptake, and its inhibition by SAFit2 reverses this negative regulation [10].
SAFit2 demonstrates significant effects on lipid metabolism and the synthesis of specialized pro-resolving mediators in nervous tissue following injury. High-resolution mass spectrometry lipidomic analysis has revealed that SAFit2 treatment leads to substantial increases in free fatty acid levels, particularly in spinal cord tissue [12]. The compound effectively restores the levels of docosahexaenoic acid, a precursor to several specialized pro-resolving mediators, after spared nerve injury to levels comparable to sham controls [13].
The restoration of pro-resolving lipid mediators involves modulation of key lipid-metabolizing enzymes. SAFit2 treatment increases expression of phospholipases, including cytosolic phospholipase A2 and calcium-independent phospholipase A2, which are essential for liberating fatty acids from membrane phospholipids [12]. Additionally, SAFit2 significantly upregulates arachidonate lipoxygenase 5 and arachidonate lipoxygenase 12 in dorsal root ganglia, enzymes crucial for the biosynthesis of specialized pro-resolving mediators [12].
Of particular importance is SAFit2's ability to restore levels of C16 dihydroceramide, a pain-relieving lipid mediator that significantly reduces sensitization of pain-mediating transient receptor potential vanilloid 1 channels [14]. The compound counteracts pathophysiological alterations in lipid metabolism, including dysregulations in ceramide and free fatty acid classes that are typically downregulated following nerve injury [13]. This restoration of lipid homeostasis contributes to the resolution of inflammation and neuropathic pain [12].
SAFit2 demonstrates significant anti-neuroinflammatory effects through modulation of microglial activation states and promotion of resolution-phase responses. The compound effectively reduces spinal gliosis and promotes the transition of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [12] [17]. This polarization shift is crucial for resolving neuroinflammation and promoting tissue repair following neural injury.
Microglia exist in a dynamic state where they can polarize into either classical M1 activation or alternative M2 activation phenotypes in response to environmental stimuli [18] [19]. M1 microglia release inflammatory mediators including interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and reactive oxygen species, which exacerbate neuroinflammation and neuronal damage [18] [17]. Conversely, M2 microglia secrete anti-inflammatory factors such as interleukin-4, interleukin-10, transforming growth factor-beta, and neurotrophic factors that promote tissue regeneration and repair [18] [17].
SAFit2's effects on microglial polarization appear to involve multiple mechanisms, including its restoration of pro-resolving lipid mediators that serve as endogenous signals for inflammation resolution [12]. The compound's ability to modulate nuclear factor kappa B signaling pathways, which are central to microglial activation, likely contributes to this effect [8]. Additionally, the reduction in calcitonin gene-related peptide release and associated neurogenic inflammation creates a microenvironment that favors M2 polarization over M1 activation [15].